molecular formula C22H16BrClN2O4 B12025290 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 764694-59-9

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12025290
CAS No.: 764694-59-9
M. Wt: 487.7 g/mol
InChI Key: UMZNDQMFTLGJEA-DHRITJCHSA-N
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Description

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.741 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone.

    Acylation: The hydrazone intermediate is then acylated using an acyl chloride or anhydride to form the carbohydrazonoyl group.

    Bromination and chlorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

764694-59-9

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-17-8-11-19(30-22(29)15-6-9-18(24)10-7-15)16(12-17)13-25-26-21(28)20(27)14-4-2-1-3-5-14/h1-13,20,27H,(H,26,28)/b25-13+

InChI Key

UMZNDQMFTLGJEA-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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